molecular formula C7H7N3S B2720953 6-Methylthiazolo[5,4-b]pyridin-2-amine CAS No. 1206549-77-0

6-Methylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2720953
CAS No.: 1206549-77-0
M. Wt: 165.21
InChI Key: WXKULWNBIKFVMV-UHFFFAOYSA-N
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Description

6-Methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

6-Methylthiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 6-Methylthiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl group at the 6-position and the amine group at the 2-position contribute to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKULWNBIKFVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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